N-[4-[(Diethylamino)sulfonyl]phenyl]-2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
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Overview
Description
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE is a complex organic compound with a molecular formula of C24H27N5O3S2. This compound is notable for its unique structure, which includes a triazoloquinoline moiety and a diethylsulfamoylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE typically involves multi-step synthetic routes. One common approach includes the following steps:
Formation of the Triazoloquinoline Core: The triazoloquinoline core can be synthesized via cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole and quinoline derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Diethylsulfamoylphenyl Group: This step involves the reaction of the intermediate compound with diethylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Sulfamoyl Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as microbial cell wall synthesis and viral replication.
Pathways Involved: It interferes with key pathways, including those related to DNA synthesis and protein function, leading to the inhibition of microbial growth and viral replication.
Comparison with Similar Compounds
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
- N-[4-(Diethylsulfamoyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
- N-[4-(Diethylsulfamoyl)phenyl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE lies in its specific structural features, such as the combination of the triazoloquinoline moiety and the diethylsulfamoylphenyl group, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
927966-25-4 |
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Molecular Formula |
C24H27N5O3S2 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-[(5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H27N5O3S2/c1-5-28(6-2)34(31,32)19-12-10-18(11-13-19)25-22(30)15-33-24-27-26-21-14-17(4)20-9-7-8-16(3)23(20)29(21)24/h7-14H,5-6,15H2,1-4H3,(H,25,30) |
InChI Key |
KAHAHQAHRUHGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC=C4C(=C3)C)C |
Origin of Product |
United States |
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